2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization. One common method involves the use of N,N-dimethylformamide and sulfur as reagents . Another approach involves the reaction of 2-aminobenzimidazole with pyridine-3-carbaldehyde under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit microtubule assembly, thereby preventing cell division . The compound may also interact with various enzymes and receptors, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler analog that lacks the pyridine ring.
2-aminobenzimidazole: Similar structure but with an amino group instead of the pyridine ring.
3-(1H-benzo[d]imidazol-2-yl)pyridine: A closely related compound with similar properties.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,13H2,(H,15,16) |
InChI Key |
DGDNVEAGFSTRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)N |
Origin of Product |
United States |
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